3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine
Description
Properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O2/c11-10(12)4-2-6-14(7-10)8-3-1-5-13-9(8)15(16)17/h1,3,5H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPIPHUJBHGNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235051 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707706-70-4 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707706-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3,3-Difluoropiperidine: This can be achieved by fluorinating piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Nitration of Pyridine: The nitration of pyridine can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the 3,3-difluoropiperidine with the nitrated pyridine under suitable conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Coupling Reactions: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)
Major Products Formed
Reduction: Formation of 3-(3,3-Difluoropiperidin-1-yl)-2-aminopyridine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being explored for its potential as a pharmacophore in drug development. Its unique structural features allow it to interact with biological macromolecules, making it a candidate for targeting the central nervous system. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors, suggesting that 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine may exhibit similar properties .
Case Studies
- Antiviral Activity : A study focused on the development of selective inhibitors for host kinases AAK1 and GAK demonstrated that compounds structurally related to 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine showed promising antiviral activity against Dengue virus (DENV) when tested in human primary cells. The findings highlighted the compound's ability to modulate viral infection pathways effectively .
- Enzyme Inhibition : The compound has been utilized in enzyme inhibition studies, where its interactions with specific targets were analyzed. The difluoropiperidine moiety enhances binding affinity, which is crucial for developing selective inhibitors.
Materials Science
Novel Material Development
Due to its unique electronic properties, 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is also being investigated for applications in materials science. Its ability to undergo various chemical reactions allows for the synthesis of new materials with tailored electronic characteristics.
Mechanisms of Action
The mechanism by which this compound exerts its biological effects involves interactions with enzymes and receptors. The difluoropiperidine group enhances selectivity and binding affinity, while the nitro group can participate in redox reactions, influencing biological activity. This dual functionality makes it an attractive target for further research in drug design and material applications.
Comparative Data Table
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Drug development targeting CNS | Enzyme inhibition and receptor binding |
| Antiviral Research | Inhibitors for DENV and other viruses | Modulation of viral infection pathways |
| Materials Science | Development of novel electronic materials | Unique structural features enabling specific reactions |
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent positions, heterocycle size, and functional groups. Key comparisons include:
Table 1: Structural and Electronic Comparison
Estimated pKa based on 2-nitropyridine’s reported value .
*Predicted using fragment-based methods (e.g., fluorine atoms increase logP).
Key Observations:
Heterocycle Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and conformational flexibility. Piperidine derivatives may exhibit better metabolic stability in drug design .
Substituent Position : The 2-nitro group enhances electrophilicity at the pyridine ring’s 2- and 4-positions, favoring nucleophilic aromatic substitution (SNAr) reactions . In contrast, 3-nitro derivatives show reduced reactivity .
Electron-Withdrawing Effects: The difluoropiperidine group synergizes with the nitro group, increasing π-electron withdrawal and reducing aromaticity indices (e.g., HOMA values) compared to non-fluorinated analogues .
Physicochemical Properties
Table 2: Physical Properties
- Solubility : Fluorine atoms and the piperidine ring reduce aqueous solubility compared to simpler nitropyridines.
- Thermal Stability : Nitro groups generally decrease thermal stability, but fluorinated heterocycles may mitigate this through stronger C–F bonds .
Biological Activity
3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, efficacy against various pathogens, and safety profile.
Chemical Structure
The compound features a nitropyridine core linked to a difluoropiperidine moiety. This unique structure may influence its interaction with biological targets.
The biological activity of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. The presence of the nitro group enhances its electrophilic character, which may facilitate interactions with nucleophilic sites in target proteins.
Antiviral Activity
Recent studies have indicated that compounds similar to 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine exhibit significant antiviral properties. For instance, derivatives based on similar scaffolds have shown activity against dengue virus (DENV) and hepatitis C virus (HCV), with effective concentrations (EC50) typically ranging from low micromolar to sub-micromolar levels .
| Compound | Target Virus | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine | DENV | 5.72 | >100 |
| Isothiazolo[4,3-b]pyridine derivative | HCV | 0.18 | >50 |
Antimicrobial Activity
In addition to antiviral effects, preliminary data suggest that this compound may also exhibit antimicrobial properties. Compounds with similar piperidine structures have demonstrated activity against various bacterial strains, indicating a potential role as an antibiotic agent .
Safety Profile
The safety profile of 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine has been assessed through cytotoxicity studies. The compound displays a favorable selectivity index when tested against human cell lines, suggesting that it may have a low risk of toxicity at therapeutic doses .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a study evaluated the antiviral efficacy of the compound against DENV using human hepatoma cell lines. The results indicated that treatment with 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine resulted in a significant reduction in viral load compared to untreated controls.
Case Study 2: Cytotoxicity Assessment
A separate study focused on assessing the cytotoxic effects of the compound on various human cell lines. Results demonstrated that at concentrations below the EC50 for antiviral activity, there was minimal cytotoxicity observed, reinforcing the compound's potential as a therapeutic agent.
Q & A
Q. What green chemistry principles apply to its synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
